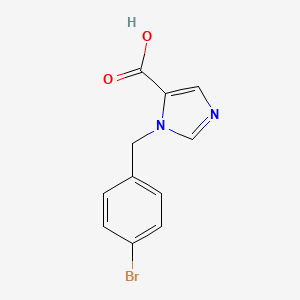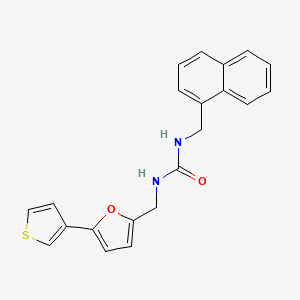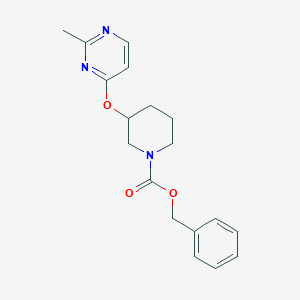
1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” is a derivative of imidazole, which is a heterocyclic aromatic organic compound. This compound has a bromobenzyl group attached at the 1-position and a carboxylic acid group at the 5-position of the imidazole ring .
Molecular Structure Analysis
The molecular structure of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring at the 1-position would be a bromobenzyl group, and at the 5-position, a carboxylic acid group .Chemical Reactions Analysis
The reactivity of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would likely be influenced by the electron-withdrawing bromine atom on the benzyl group, as well as the electron-donating nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .Applications De Recherche Scientifique
Synthesis and Functionalization
A study describes a synthetic approach to the imidazo[1,5-a]imidazole scaffold, demonstrating the utility of bromo-substituted compounds in functionalization reactions, such as Suzuki–Miyaura cross-coupling, to access diversified libraries of imidazole derivatives (Loubidi et al., 2016). This methodology could be relevant for derivatives of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid in creating targeted molecules for research and development.
Catalysis and Reaction Development
Research on the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids highlights the role of imidazole derivatives in synthesizing key building blocks for pharmaceuticals, showcasing the process's efficiency and environmental benefits (Carneiro et al., 2015). This method may be adapted for synthesizing compounds related to 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid, contributing to greener chemistry practices.
Material Science and Dye Adsorption
A metal-organic framework (MOF) study demonstrates the material's efficiency in dye adsorption, relevant for environmental cleanup applications. The synthesis involves carboxylic acid derivatives and showcases the potential of imidazole-based compounds in constructing MOFs with high adsorption capacities (Zhao et al., 2020). This research could guide the design of new materials using 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid for environmental remediation.
Antimicrobial and Cytotoxicity Studies
A study on symmetrically and non-symmetrically benzyl-substituted N-heterocyclic carbene–silver complexes, including imidazole derivatives, reveals their antimicrobial and cytotoxic properties. These findings suggest the potential use of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid in developing antimicrobial agents or in cancer research (Patil et al., 2010).
Coordination Chemistry and Sensing Applications
Research on lanthanide-organic frameworks constructed with imidazole dicarboxylate-based ligands highlights their luminescence properties, which could be exploited in sensing applications. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating the potential of imidazole-based compounds in designing fluorescence sensors (Shi et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds such as 1,2,5,6-tetrasubstituted benzimidazoles have been investigated as androgen receptor antagonists .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely applied in carbon–carbon bond-forming reactions, involves a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLMWXJODNMOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2592877.png)





![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2592890.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2592892.png)

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2592900.png)